![molecular formula C13H16N2O2S B2936405 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 717865-09-3](/img/structure/B2936405.png)
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid
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Overview
Description
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is a compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is primarily used in proteomics research . The compound features a benzimidazole ring, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is DNA . It binds to DNA grooves , which are minor or major indents in the DNA where proteins such as transcription factors can bind.
Mode of Action
The compound interacts with its target, DNA, by binding to its grooves . This interaction may alter the structure of the DNA, potentially affecting its function. The compound also has peroxide-mediated DNA-cleavage properties , which means it can break the phosphodiester bonds in DNA strands in the presence of peroxide. This could lead to changes in the DNA structure and function.
Pharmacokinetics
The compound’s molecular weight is 26434 , which is within the range generally favorable for oral bioavailability
Result of Action
The compound has been found to exhibit high cytotoxic activities . It was tested on cell lines HepG2, DLD-1, and MDA-MB-231 , suggesting it may have potential anticancer properties. The cytotoxic effect is likely a result of its interaction with DNA and its DNA-cleavage properties.
Action Environment
For instance, the presence of peroxide enhances its DNA-cleavage properties .
Preparation Methods
The synthesis of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid typically involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol . This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazoles .
Scientific Research Applications
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is unique due to its specific combination of a benzimidazole ring and a thiol group. Similar compounds include:
Benzimidazole: A basic structure found in many biologically active molecules.
2-Mercaptobenzimidazole: A compound with similar thiol functionality but lacking the propanoic acid group.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in medicine.
These compounds share some structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Biological Activity
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is an organic compound with a unique structure that includes a benzimidazole moiety linked to a propanoic acid via a thioether bond. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of approximately 264.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities.
Structural Characteristics
The structural features of this compound contribute significantly to its biological properties. The presence of the isopropyl group enhances lipophilicity, which may improve its interaction with various biological targets. The compound's thioether linkage is particularly noteworthy, as it can influence pharmacokinetics and pharmacodynamics.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₆N₂O₂S |
Molecular Weight | 264.34 g/mol |
Structural Features | Benzimidazole moiety, thioether linkage |
Biological Activities
Research indicates that compounds containing benzimidazole derivatives often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetyl-CoA carboxylase (ACC), which is involved in lipid metabolism. This inhibition could have implications for obesity and metabolic disorders .
- Anticancer Properties : Preliminary studies suggest that derivatives of benzimidazole can induce apoptosis in cancer cells, indicating potential use in cancer therapy.
Study on ACC Inhibition
A study exploring the effects of various benzimidazole derivatives on ACC revealed that certain compounds significantly reduced fatty acid synthesis in HepG2 cells. The results indicated that this compound could potentially serve as a therapeutic agent for conditions related to dyslipidemia and obesity .
Antimicrobial Activity Assessment
In another study, derivatives similar to this compound were synthesized and tested for antimicrobial activity. Some exhibited notable effects against various pathogens, highlighting the compound's potential in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's lipophilicity allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets.
- Enzyme Modulation : By inhibiting key enzymes like ACC, it alters metabolic pathways associated with fatty acid synthesis and energy metabolism.
- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Properties
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)15-11-6-4-3-5-10(11)14-13(15)18-8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTALSFGQMPUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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